Thiazolo[5,4-b]pyridin-5-ylmethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-3-5-1-2-6-7(10-5)11-4-9-6/h1-2,4H,3,8H2 |
InChI Key |
HGJBKMIHBJYJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1CN)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 5,4 B Pyridin 5 Ylmethanamine and Its Derivatives
Conventional Synthetic Strategies
Conventional approaches to the Thiazolo[5,4-b]pyridine (B1319707) scaffold are typically linear, multi-step syntheses. These strategies commence with commercially available, substituted pyridine (B92270) precursors which are then elaborated to construct the fused thiazole (B1198619) ring. The specific sequence of reactions is designed to control regiochemistry and introduce functional groups at desired positions for further derivatization.
The construction of the Thiazolo[5,4-b]pyridine ring system is generally not a single-step process but rather a sequence of reactions. Two common strategies begin with differently substituted pyridine starting materials.
One prominent method starts from a 3-amino-5-bromo-2-chloropyridine (B1291305). nih.gov This approach builds the thiazole ring onto the pyridine core first, followed by functionalization at the 5-position of the newly formed bicyclic system. A key intermediate in this pathway is an aminothiazole, which is subsequently protected before further modifications, such as cross-coupling reactions, are performed. nih.gov
A second strategy employs a 2,4-dichloro-3-nitropyridine (B57353) as the starting material. nih.gov This route involves an initial nucleophilic substitution, followed by the introduction of a thiocyanate (B1210189) group. The thiazole ring is then formed through a reductive intramolecular cyclization, creating the core scaffold which can be further functionalized. nih.gov
These multi-step sequences allow for the controlled and systematic assembly of the complex heterocyclic system, providing access to key intermediates that can be diversified to generate a library of derivatives.
Table 1: Comparison of Multi-Step Synthetic Routes to the Thiazolo[5,4-b]pyridine Scaffold
| Feature | Route 1 | Route 2 |
|---|---|---|
| Starting Material | 3-Amino-5-bromo-2-chloropyridine nih.gov | 2,4-Dichloro-3-nitropyridine nih.gov |
| Key Intermediate | 2-Aminothiazolo[5,4-b]pyridine (B1330656) derivative nih.gov | 2-Aminothiazolo[5,4-b]pyridine derivative nih.gov |
| Ring Formation | Aminothiazole formation followed by scaffold functionalization nih.gov | Nucleophilic substitution, thiocyanation, then intramolecular cyclization nih.gov |
| Primary Advantage | Direct formation of the 2-aminothiazole (B372263) moiety nih.gov | Utilizes readily available and inexpensive starting materials nih.gov |
Key Reaction Transformations in Scaffold Construction
The synthesis of the Thiazolo[5,4-b]pyridine scaffold relies on a series of fundamental organic reactions. These transformations are crucial for forming the thiazole ring and for introducing the necessary substituents onto the pyridine core.
The formation of the 2-aminothiazole portion of the scaffold is a critical step in many synthetic routes. One established method involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with potassium thiocyanate. nih.gov This reaction proceeds by converting the amino group and the adjacent chloro substituent of the pyridine ring into the fused 2-aminothiazole ring system. For example, treating 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate at elevated temperatures yields the corresponding 2-aminothiazolo[5,4-b]pyridine. nih.gov This transformation efficiently constructs the core heterocyclic structure.
Palladium-catalyzed Suzuki cross-coupling is a powerful and versatile tool for creating carbon-carbon bonds, and it is frequently employed in the synthesis of Thiazolo[5,4-b]pyridine derivatives. nih.govnih.govnih.gov This reaction is typically used to introduce aryl or heteroaryl substituents at specific positions on the scaffold, which is crucial for modulating the biological activity of the final compounds.
In one synthetic scheme, a bromo-substituted Thiazolo[5,4-b]pyridine intermediate is coupled with an arylboronic acid or its pinacol (B44631) ester. nih.gov The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like sodium carbonate. This allows for the precise installation of, for instance, a 2-methyl-5-nitrophenyl group onto the scaffold. nih.gov This method is central to the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov
Table 2: Example of a Suzuki Cross-Coupling Reaction in Thiazolo[5,4-b]pyridine Synthesis nih.gov
| Component | Specific Reagent/Condition | Purpose |
|---|---|---|
| Substrate | Boc-protected 6-bromothiazolo[5,4-b]pyridine | The core scaffold to be functionalized |
| Coupling Partner | 2-Methyl-5-nitrophenylboronic acid pinacol ester | Introduces the desired aryl group |
| Catalyst | Pd(dppf)Cl₂ | Facilitates the cross-coupling reaction |
| Base | Na₂CO₃ | Activates the boronic ester |
| Solvent | DME/H₂O | Provides the reaction medium |
| Temperature | 100 °C | To drive the reaction to completion |
Intramolecular cyclization is another key strategy for constructing the Thiazolo[5,4-b]pyridine ring system. This approach involves creating a precursor molecule that contains all the necessary atoms for the thiazole ring, which then closes in on itself to form the fused bicyclic structure.
A notable example involves the reduction of a nitro group on a pyridine ring that also bears a thiocyanate group at an adjacent position. nih.gov The starting material, 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine, is treated with a reducing agent such as iron powder in acetic acid. This reduces the nitro group to an amine, which then spontaneously attacks the carbon of the thiocyanate group, leading to the formation of the thiazole ring in a one-pot reaction. nih.gov This reductive cyclization is an efficient method for building the desired scaffold from a suitably functionalized pyridine precursor.
Nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), are fundamental to the synthesis of Thiazolo[5,4-b]pyridine precursors. nih.govrsc.org These reactions are used to introduce key functional groups onto the pyridine ring that are later involved in the thiazole ring formation or serve as handles for further derivatization.
Reductive Transformations
The synthesis of Thiazolo[5,4-b]pyridin-5-ylmethanamine and its analogs frequently involves the strategic reduction of a nitro group to form a key amine intermediate. This transformation is a critical step in building the final molecular architecture. A common approach involves the reduction of a nitro-substituted thiazolo[5,4-b]pyridine precursor. For instance, the nitro group of a precursor molecule can be reduced to afford a key aniline (B41778) intermediate. nih.gov This aniline derivative then serves as a versatile building block for further functionalization.
One documented synthesis pathway begins with 3-amino-5-bromo-2-chloropyridine, which undergoes several transformations, including a Suzuki cross-coupling reaction with a nitrophenylboronic acid pinacol ester, to yield a nitro-substituted thiazolo[5,4-b]pyridine intermediate. nih.gov The subsequent reduction of this nitro group is efficiently achieved using iron powder in acetic acid, providing the corresponding aniline derivative in good yield. nih.govnih.gov This method highlights a classic and reliable reductive transformation in the synthesis of this heterocyclic system.
Another route involves the treatment of a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate with iron powder in acetic acid. nih.gov This reaction accomplishes both the reduction of the nitro group and a subsequent intramolecular cyclization in a one-pot process to construct the aminothiazolo[5,4-b]pyridine skeleton. nih.gov
Table 1: Examples of Reductive Transformations in Thiazolo[5,4-b]pyridine Synthesis
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro-substituted Thiazolo[5,4-b]pyridine | Fe powder, Acetic Acid | Aniline-substituted Thiazolo[5,4-b]pyridine | 80% | nih.gov |
| 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine | Fe powder, Acetic Acid | Amino Thiazolo[5,4-b]pyridine derivative | Moderate | nih.gov |
Combinatorial and Solution-Phase Synthetic Protocols
Solution-phase synthesis is the cornerstone for producing Thiazolo[5,4-b]pyridine derivatives, often in a multi-step fashion that allows for the systematic introduction of chemical diversity, aligning with the principles of combinatorial chemistry. These protocols enable the creation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov
A representative multi-step solution-phase synthesis was designed to produce a series of 31 novel thiazolo[5,4-b]pyridine derivatives. nih.gov The core scaffold was constructed, and subsequent amide formation with a variety of carboxylic acids or urea (B33335) formation with an isocyanate introduced diverse functional groups. nih.gov Similarly, another reported synthesis of novel analogues involved a multi-step pathway that featured a Suzuki cross-coupling reaction as a key step for diversification. nih.gov
These synthetic routes typically begin with commercially available starting materials and involve sequential reactions such as aminothiazole formation, protecting group strategies (e.g., Boc protection), palladium-catalyzed cross-coupling reactions, reduction of nitro groups, and finally, amide or urea formation to yield the target derivatives. nih.gov The modular nature of these solution-phase syntheses is ideal for generating a multitude of analogs for biological screening.
Solid-Phase Synthesis Techniques
While solution-phase methods are prevalent, solid-phase synthesis offers a powerful alternative for the high-throughput generation of heterocyclic libraries, including thiazolopyridines. Although direct solid-phase synthesis of this compound is not extensively documented, techniques developed for the isomeric thiazolo[4,5-b]pyridine (B1357651) scaffold are highly relevant and demonstrate the potential of this approach. researchgate.netacs.orgacs.org
A traceless solid-phase synthesis for 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been described. acs.orgacs.orgnih.gov The synthesis begins with the attachment of a cyanocarbonimidodithioate to a Merrifield resin. acs.org This is followed by a Thorpe-Ziegler type cyclization with α-halo ketones to form a resin-bound thiazole. researchgate.netacs.org The pyridine ring is then constructed using the Friedländer protocol, reacting the thiazole resin with various ketones under microwave irradiation. researchgate.netacs.orgnih.gov Subsequent oxidation of the sulfide (B99878) linker to a sulfone allows for a nucleophilic desulfonative substitution with various amines, which cleaves the product from the resin and introduces further diversity. acs.orgacs.org This strategy allows for the introduction of four points of diversity in the final molecule. acs.org
Table 2: Key Steps in a Solid-Phase Synthesis of Thiazolopyridine Derivatives
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Resin Loading | Merrifield resin, dipotassium (B57713) cyanodithioimidocarbonate | Attach starting material to solid support |
| 2 | Thiazole Formation | α-halo ketones | Construct the thiazole ring |
| 3 | Pyridine Annulation | Ketones, Microwave irradiation | Form the fused pyridine ring (Friedländer protocol) |
| 4 | Oxidation | mCPBA | Activate linker for cleavage |
| 5 | Cleavage/Diversification | Amines | Release product from resin and introduce final diversity element |
Sustainable and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for thiazolopyridines and related heterocycles. These approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency. researchgate.netmonash.edu
Microwave-Assisted Organic Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of thiazolopyridine systems.
In the solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives, the Friedländer annulation step to form the pyridine ring was effectively conducted under microwave irradiation conditions. researchgate.netnih.gov Microwave heating has also been employed in the synthesis of other fused thiazole systems, such as thiazolo[5,4-d]thiazoles, via a condensation/oxidation sequence. rsc.org Furthermore, a microwave-assisted, three-component reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the utility of this technology in constructing related nitrogen-containing heterocycles. researchgate.net Researchers have also reported the microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles from 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide. dmed.org.ua
Ultrasound-Assisted Synthesis
Ultrasonic-assisted organic synthesis (UAOS) is another green chemistry technique that utilizes the energy of sound waves to accelerate chemical reactions. jocpr.com This method often results in higher yields, shorter reaction times, and milder reaction conditions. jocpr.comtandfonline.com
The application of ultrasound has proven effective for the synthesis of various heterocyclic compounds, including 1,3-thiazoles and 1,3,4-thiadiazines, under solvent-free conditions. tandfonline.com While specific examples for this compound are not prominent, the successful use of sonochemistry for related structures suggests its potential applicability. jocpr.com The benefits of UAOS, such as enhanced purity, reduced costs, and simple workups, make it an attractive approach for developing sustainable synthetic protocols for complex heterocyclic scaffolds. tandfonline.com
Application of Biomass-Derived Green Solvents
Replacing conventional, often toxic and petroleum-derived, organic solvents with greener alternatives is a key goal of sustainable chemistry. nih.gov Bio-based solvents, derived from renewable resources like plants and agricultural waste, are gaining significant attention. mdpi.comveridianacademic.com
Several biomass-derived solvents have been explored for the synthesis of heterocyclic compounds, including glycerol, ethyl lactate, 2-methyltetrahydrofuran (B130290) (2MeTHF), and cyrene. nih.govmonash.edu A notable application in this area is the use of sabinene (B1680474), a natural bicyclic monoterpene derived from biomass, as a green solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. researchgate.net The syntheses were carried out successfully under both thermal and microwave activation, demonstrating that sabinene can be an effective alternative to conventional solvents. researchgate.net Another biomass-derived solvent, eucalyptol, has also been shown to be an interesting and recyclable alternative for the synthesis of other nitrogen-containing heterocycles. mdpi.com The use of such solvents can significantly reduce the environmental impact of synthetic chemical processes. veridianacademic.com
Table 3: Examples of Biomass-Derived Solvents in Organic Synthesis
| Solvent | Biomass Source (Example) | Application Example | Reference |
|---|---|---|---|
| Sabinene | Various plants (e.g., Holm Oak) | Synthesis of Thiazolo[5,4-b]pyridines | researchgate.net |
| Eucalyptol | Eucalyptus trees | One-pot synthesis of 2,3-diarylimidazo[1,2-a]pyridines | mdpi.com |
| 2-Methyltetrahydrofuran (2MeTHF) | Corncobs, bagasse | Carboxylation reactions | nih.gov |
| Glycerol | Bio-diesel production | Synthesis of bioactive heterocycles | monash.edumonash.edu |
| Ethyl lactate | Corn starch | Synthesis of bioactive heterocycles | monash.edumonash.edu |
Atom Economy and Waste Minimization in Thiazolo[5,4-b]pyridine Synthesis
The principles of green chemistry are increasingly pivotal in the design of synthetic routes for pharmacologically significant compounds, including the thiazolo[5,4-b]pyridine scaffold. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a central tenet of this approach. primescholars.com The ideal synthesis would have 100% atom economy, where all atoms from the reactants are found in the final product, generating no waste. primescholars.com In practice, achieving high atom economy involves minimizing the use of protecting groups, employing catalytic rather than stoichiometric reagents, and designing reactions that reduce or eliminate byproducts. primescholars.com For the synthesis of thiazolo[5,4-b]pyridines and their derivatives, several methodologies have been developed that prioritize atom economy and waste minimization through innovative techniques and the use of environmentally benign materials. jetir.orgresearchgate.net
Research has focused on developing facile, efficient, and environmentally friendly methods to synthesize these heterocyclic compounds. jetir.org Strategies such as microwave-assisted synthesis, the use of green solvents, solvent-free reactions, and one-pot multicomponent reactions are at the forefront of these efforts. These approaches not only enhance the efficiency of the synthesis but also align with the growing demand for sustainable chemical manufacturing.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and efficient heating. jetir.org In the synthesis of thiazolo[5,4-b]pyridine derivatives, microwave-assisted methods have been shown to drastically shorten reaction periods compared to conventional refluxing. jetir.orgmdpi.com This rapid process is not only energy-efficient but can also lead to cleaner reactions with higher yields and fewer byproducts, simplifying purification and minimizing solvent waste. jetir.orgmdpi.com For instance, certain cyclization reactions that take hours under conventional heating can be completed in minutes using microwave irradiation. jetir.orgresearchgate.net
Laser Synthesis: A novel and straightforward solvent-free approach for accessing phenylthiazolo[5,4-b]pyridines involves the use of a Nd-YAG laser. rsc.org This method is notable for being entirely free of solvents, metals, and bases. It offers a substantial reduction in reaction time and results in good yields, representing a significant improvement in the eco-friendly synthesis of N,S-heterocycles. rsc.org
The Role of Solvents and Catalysts
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses often rely on volatile and hazardous organic solvents like DMF, pyridine, and nitrobenzene. mdpi.com Green chemistry seeks to replace these with safer, more sustainable alternatives.
Green Solvents: Significant progress has been made in identifying and utilizing green solvents for thiazolo[5,4-b]pyridine synthesis. Sabinene, a natural bicyclic monoterpene derived from biomass, has been successfully used as a recyclable and non-toxic solvent for these syntheses under both thermal and microwave activation. researchgate.netresearchgate.net Another approach involves the use of deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, which provide an eco-friendly medium for the condensation reactions required to form the thiazole ring system. mdpi.com
Heterogeneous Catalysis: The use of reusable, low-cost, and mild catalysts can significantly improve the atom economy of a reaction. For the synthesis of related thiazolo[4,5-b]pyridines, magnesium oxide has been employed as an efficient and green heterogeneous base catalyst in multicomponent reactions, demonstrating the potential for such catalysts in minimizing waste. dmed.org.ua
One-Pot and Multicomponent Reactions
The following table summarizes and compares different synthetic methodologies for thiazolo[5,4-b]pyridine derivatives, highlighting the advantages of greener approaches.
| Methodology | Energy Source | Solvent/Medium | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Synthesis | Classical Heating (Reflux) | Harmful Solvents (e.g., DMF, Pyridine) | Established Procedures | mdpi.com |
| Microwave-Assisted Synthesis | Microwave Irradiation | Dioxane or Green Solvents | Rapid reaction times (minutes vs. hours), energy efficiency, higher yields. | jetir.orgmdpi.com |
| Laser Synthesis | Nd-YAG Laser | Solvent-Free | Solvent-, metal-, and base-free; rapid and straightforward. | rsc.org |
| Green Solvent Synthesis | Thermal or Microwave | Sabinene (biomass-derived) | Non-toxic, recyclable solvent, environmentally benign. | researchgate.netresearchgate.net |
| Deep Eutectic Solvent Synthesis | Classical Heating or Microwave | L-proline:Ethylene Glycol | Safer alternative to hazardous solvents, straightforward protocol. | mdpi.com |
| One-Pot Synthesis | Varies | Varies | Reduces intermediate isolation, minimizes solvent use and waste. | researchgate.netnih.gov |
Computational and Theoretical Studies on Thiazolo 5,4 B Pyridin 5 Ylmethanamine Derivatives
Molecular Docking Studies
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its macromolecular target. For Thiazolo[5,4-b]pyridine (B1319707) derivatives, these studies have been instrumental in understanding their interactions with various protein kinases, which are crucial targets in cancer therapy.
Ligand-Protein Binding Interactions and Hinge Region Analysis
Molecular docking studies have revealed that the Thiazolo[5,4-b]pyridine scaffold serves as a versatile hinge-binding motif for several kinases. The specific interactions, however, can vary depending on the target. For instance, in phosphoinositide 3-kinase (PI3K), the N-heterocyclic core of a derivative was shown to fit into the ATP binding pocket, forming a critical hydrogen bond with the backbone of Val851 in the hinge region. nih.gov This interaction is a key anchor for the inhibitor. Further stabilization is achieved through a water-mediated bridge with Typ836 and Asp810, and an additional hydrogen bond between a sulfonamide substituent and Lys802. nih.gov
Similarly, when targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), derivatives of Thiazolo[5,4-b]pyridine have been shown to establish essential interactions within the hinge region. nih.gov Docking simulations also predicted hydrogen bonding with the Cys797 residue, which is significant for covalent inhibitors. nih.gov In the context of c-KIT inhibitors, the 4-nitrogen of the Thiazolo[5,4-b]pyridine core has been identified as a key hinge-binding element. nih.gov The functionalization at different positions of this scaffold allows for targeting various regions of the ATP-binding site, highlighting the adaptability of this chemical structure. nih.gov
Prediction of Binding Affinities and Docking Scores
Docking studies provide quantitative estimations of binding affinity, often expressed as docking scores or predicted inhibitory constants (Ki). These values are crucial for ranking and prioritizing compounds for further experimental validation. For example, in a study targeting α-amylase, a related thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative, compound 4e, exhibited a strong binding affinity with a docking score of -7.43 kcal/mol. plos.org While not the exact core structure, this demonstrates the potential of related scaffolds to form high-affinity interactions.
In studies of Thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, molecular docking was used to rationalize the structure-activity relationships (SAR) observed. nih.gov For instance, the moderate enzymatic inhibitory activity of a derivative with a 3-(trifluoromethyl)phenyl group was explained by the good fit of this substituent into a hydrophobic binding pocket, as revealed by docking simulations. nih.gov
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Docking Score (kcal/mol) |
| 2-pyridyl, 4-morpholinyl substituted Thiazolo[5,4-b]pyridine | PI3Kα | Val851, Typ836, Asp810, Lys802 | Not explicitly stated |
| Substituted Thiazolo[5,4-b]pyridine analogues | EGFR-TK | Cys797 | Not explicitly stated |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-amylase | Trp58, Trp59, Tyr62, Gln63, His101, etc. | -7.43 |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time.
Analysis of Ligand-Protein Complex Stability and Conformational Dynamics
MD simulations on a related thiazolo[3,2-a]pyridine derivative targeting α-amylase have provided insights into the stability of the ligand-protein complex. plos.org The root-mean-square deviation (RMSD) of the complex was monitored over the simulation time, showing that the complex stabilized after 25 nanoseconds with only minor fluctuations, indicating a stable binding mode. plos.org
The root-mean-square fluctuation (RMSF) analysis helps to identify which residues of the protein are more flexible and which are constrained by the ligand binding. In the aforementioned study, the RMSF values indicated that specific residues, including Trp58, Trp59, Tyr62, and others, interacted with the compound throughout the simulation, confirming the docking results and highlighting the key residues for stable binding. plos.org
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and energetic properties of molecules. These studies provide a fundamental understanding of the chemical behavior of Thiazolo[5,4-b]pyridin-5-ylmethanamine derivatives.
Regioselectivity and Reaction Pathway Analysis
DFT calculations have been widely used to study the electronic properties of related heterocyclic systems. Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to investigate the electronic structure of pyridine (B92270) and thiazole (B1198619) derivatives. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap.
The analysis of HOMO and LUMO provides insights into the regions of the molecule that are prone to electrophilic and nucleophilic attack, respectively, which is crucial for understanding regioselectivity in chemical reactions. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule. While specific studies on the regioselectivity and reaction pathways of this compound were not detailed in the provided context, the application of DFT to similar heterocyclic compounds suggests its utility in predicting the most likely sites for chemical modification and in elucidating the mechanisms of synthetic reactions. researchgate.net
| Computational Method | Properties Calculated | Insights Gained |
| DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO energies, molecular electrostatic potential | Electronic structure, reactivity, sites for electrophilic/nucleophilic attack |
Electronic Structure and Reactivity Descriptors
The thiazolo[5,4-b]pyridine scaffold, the core of this compound, possesses a unique electronic structure that is fundamental to its chemical reactivity and biological activity. This fused heterocyclic system is characterized by a π-conjugated framework, which is influenced by the electron-deficient nature of the sp2 nitrogen atoms in both the pyridine and thiazole rings. mdpi.com This inherent electronic characteristic is crucial in its interactions with biological targets. Computational studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazoles, have shown that the arrangement of donor and acceptor moieties can significantly tune the electronic properties and frontier molecular orbitals (FMOs), leading to energy gaps in the range of 2.5–3.0 eV. rsc.org
Theoretical calculations are employed to determine a variety of electronic and reactivity descriptors. These descriptors help in understanding the molecule's behavior in a biological environment. Key descriptors often investigated include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface. They identify electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting non-covalent interactions with protein targets, such as hydrogen bonding and electrostatic interactions.
These computational analyses provide a foundational understanding of how derivatives of the thiazolo[5,4-b]pyridine scaffold will interact with their biological targets, guiding the design of more potent and selective molecules.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in elucidating these relationships for thiazolo[5,4-b]pyridine derivatives. By analyzing series of these compounds, researchers can identify key structural motifs and functional groups that are either beneficial or detrimental to their activity against specific targets, such as c-KIT, phosphoinositide 3-kinase (PI3K), and EGFR-TK. nih.govnih.govnih.gov For instance, SAR studies on thiazolo[5,4-b]pyridine derivatives designed as c-KIT inhibitors revealed that specific substitutions, like a 3-(trifluoromethyl)phenyl group, fit well into hydrophobic binding pockets, enhancing inhibitory activity. nih.gov Similarly, for PI3K inhibitors, a sulfonamide functionality was identified as a key structural unit for potent activity. nih.gov
Computational techniques like molecular docking are frequently used to rationalize SAR findings. Docking simulations can predict the binding orientation of a ligand within a protein's active site, revealing crucial interactions like hydrogen bonds. nih.govnih.gov For example, docking studies showed that the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif in kinase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of thiazolo-pyridine systems, QSAR studies have been employed to predict their activity and guide the design of new, more potent analogues. dmed.org.ua
The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as Multiple Linear Regression (MLR), often coupled with descriptor selection techniques like the Genetic Algorithm (GA), to create a predictive model. dmed.org.ua These models can help to understand the physicochemical properties that are most important for the desired biological effect.
A QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives (an isomer of the title scaffold) as antioxidants demonstrated the utility of this approach. dmed.org.ua The study generated robust models for predicting the ability to scavenge the DPPH radical. The key descriptors identified in the models provided insights into the structural requirements for enhanced activity. dmed.org.ua
Table 1: Representative Descriptors Used in QSAR Models for Thiazolo-pyridine Derivatives
| Descriptor Type | Example Descriptor | Role in Activity Prediction |
| 2D Descriptors | Molecular Weight | Influences size and steric hindrance. |
| LogP (Lipophilicity) | Relates to membrane permeability and solubility. | |
| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and permeability. | |
| 3D Descriptors | van der Waals Volume | Describes the molecule's volume and shape. |
| Dipole Moment | Indicates molecular polarity and potential for electrostatic interactions. | |
| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's electronic properties and reactivity. |
This table is illustrative and based on general principles and findings from studies on related compounds. dmed.org.ua
The predictive power of QSAR models is assessed through rigorous internal and external validation techniques, ensuring they are robust and not overfitted. dmed.org.ua
Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. This method is particularly useful when the 3D structure of the target protein is unknown (ligand-based design).
For scaffolds related to thiazolo[5,4-b]pyridine, pharmacophore models have been developed to identify the crucial chemical features responsible for their biological activity, such as 5-HT2A receptor antagonism. researchgate.net A typical pharmacophore model consists of features like:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings (AR)
Hydrophobic Features (HY)
Positive/Negative Ionizable Features
By aligning a set of known active molecules, a common feature pharmacophore can be generated. researchgate.net This model then serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. It can also be used to guide the modification of existing compounds to better fit the model and improve activity. Studies on related fused thiazole systems have successfully used this approach to design and rationalize the activity of new derivatives. researchgate.net
Table 2: Common Pharmacophore Features for Kinase Inhibitors
| Pharmacophore Feature | Description | Potential Interacting Group in Thiazolo[5,4-b]pyridine |
| Hydrogen Bond Acceptor | An atom with a lone pair of electrons (e.g., N, O). | Nitrogen atoms in the pyridine or thiazole rings. |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (e.g., N-H). | Amine or sulfonamide groups on derivatives. |
| Aromatic Ring | A planar, cyclic, conjugated system. | The thiazolo[5,4-b]pyridine core itself or phenyl substituents. |
| Hydrophobic Group | A nonpolar group. | Alkyl or aryl substituents. |
This table represents typical features and is not specific to a single target.
In Silico ADME Prediction Methodologies
Before a compound can become a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process using computational (in silico) methods is crucial to reduce late-stage failures. Various thiazole-containing compounds have been subjected to in silico ADMET (ADME and Toxicity) screening. nih.govsfc.ac.inplos.orgresearchgate.net
These predictive models use the chemical structure of a molecule to estimate a range of pharmacokinetic properties. For thiazolo[5,4-b]pyridine derivatives, these predictions can guide chemists in modifying the structure to improve its drug-like profile.
Key ADME parameters predicted in silico include:
Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are commonly predicted. sfc.ac.in Lipinski's Rule of Five is often used as an initial filter for oral bioavailability. nih.gov
Distribution: Parameters like plasma protein binding and volume of distribution are estimated.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is vital, as inhibition of these enzymes can lead to drug-drug interactions. sfc.ac.in
Excretion: Properties related to renal clearance are modeled.
Toxicity: Predictions for mutagenicity (e.g., AMES test), carcinogenicity, and hepatotoxicity are often included. plos.org
Table 3: Example of Predicted In Silico ADMET Properties for Hypothetical Thiazole Derivatives
| Property | Predicted Value/Outcome | Implication |
| GI Absorption | High | Good potential for oral absorption. |
| BBB Permeation | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| AMES Toxicity | Non-mutagenic | Lower concern for genotoxicity. |
| Hepatotoxicity | Inactive | Lower risk of liver damage. |
This is an illustrative table based on data reported for various thiazole and thiazolo-pyridine derivatives in the literature. sfc.ac.inplos.org
Applications and Research Directions for Thiazolo 5,4 B Pyridin 5 Ylmethanamine As a Chemical Scaffold
Thiazolo[5,4-b]pyridine (B1319707) as a Privileged Scaffold in Medicinal Chemistry Research
The thiazolo[5,4-b]pyridine framework is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its structural features that allow for interaction with multiple, diverse biological targets by presenting functional groups in specific spatial orientations. Its structural resemblance to naturally occurring purines and related bioisosteres like thiazolo[4,5-d]pyrimidine (B1250722) contributes to its ability to fit into the active sites of various enzymes and receptors. dmed.org.ua
Derivatives of the thiazolo[5,4-b]pyridine scaffold have been shown to exhibit a broad spectrum of biological activities. Researchers have successfully developed compounds based on this core structure that function as inhibitors for a range of protein kinases, which are crucial targets in oncology and immunology. nih.gov The versatility of the scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with a specific biological target. nih.gov This inherent adaptability makes the thiazolo[5,4-b]pyridine core a valuable starting point for the design and discovery of new therapeutic agents.
Role as Building Blocks in Complex Organic Synthesis
Beyond its direct applications in medicinal chemistry, the thiazolo[5,4-b]pyridine moiety serves as a fundamental building block in the synthesis of more complex molecular architectures. Its fused bicyclic nature provides a rigid and defined framework upon which further chemical transformations can be performed.
The thiazolo[5,4-b]pyridine skeleton is a valuable precursor for the construction of larger, annulated (fused-ring) heterocyclic systems. Synthetic chemists utilize the existing rings as a foundation, building additional rings through various cyclization strategies. For instance, domino reactions, which involve a sequence of intramolecular reactions, can be employed to efficiently construct polycyclic structures from functionalized thiazolopyridine derivatives. researchgate.net These multi-ring systems are of significant interest as they expand the chemical space and can lead to the discovery of compounds with novel biological or material properties. The synthesis can proceed by first forming the thiazole (B1198619) ring and then annulating the pyridine (B92270) ring, or vice versa, by starting with a substituted pyridine and constructing the thiazole portion. dmed.org.uadmed.org.ua
While the thiazolo[5,4-b]pyridine scaffold is extensively used in medicinal chemistry, its application as a ligand or catalyst in the field of asymmetric catalysis is not widely documented in current scientific literature. Asymmetric catalysis relies on chiral molecules to control the stereochemical outcome of a chemical reaction, and while various heterocyclic compounds are employed for this purpose, specific examples utilizing the thiazolo[5,4-b]pyridine framework in this context are limited. This represents a potential area for future research and exploration.
Engagement with Biological Targets (In Vitro Studies)
The primary area of research for thiazolo[5,4-b]pyridine derivatives has been their interaction with biological macromolecules, particularly protein kinases. These interactions are typically studied using in vitro enzymatic assays to quantify the potency and selectivity of the compounds.
The thiazolo[5,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. nih.gov The nitrogen atom at the 4-position of the pyridine ring can act as a key hinge-binding motif, forming hydrogen bonds within the ATP-binding site of many kinases. nih.gov By modifying the substituents at various positions on the bicyclic core, researchers have developed inhibitors against a range of kinases, including:
Phosphoinositide 3-kinases (PI3Ks) mdpi.com
Bruton's tyrosine kinase (ITK) nih.gov
BCR-ABL kinase nih.gov
RAF kinase nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) nih.gov
This broad activity underscores the privileged nature of the scaffold and its utility in targeting this important class of enzymes.
A particularly well-researched application of the thiazolo[5,4-b]pyridine scaffold is in the development of inhibitors for the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, notably gastrointestinal stromal tumors (GIST). mdpi.comnih.gov Mutations in the c-KIT gene can lead to constitutive kinase activity and uncontrolled cell proliferation.
Researchers have designed and synthesized libraries of thiazolo[5,4-b]pyridine derivatives to identify potent c-KIT inhibitors, including those effective against mutations that confer resistance to existing drugs like imatinib (B729). nih.govmdpi.com Structure-activity relationship (SAR) studies have been conducted to determine which chemical modifications enhance inhibitory activity. For example, a study involving 31 novel thiazolo[5,4-b]pyridine derivatives identified compound 6r as a potent inhibitor of both wild-type and mutant c-KIT. nih.govmdpi.com This compound demonstrated significantly higher enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant compared to imatinib itself. mdpi.com
The findings from these in vitro studies highlight the potential of the thiazolo[5,4-b]pyridine scaffold to generate next-generation kinase inhibitors capable of overcoming clinical drug resistance.
Table 1: In Vitro Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives against c-KIT Kinase
| Compound | Target Kinase | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Imatinib (Reference) | c-KIT | 0.27 | researchgate.net |
| Sunitinib (Reference) | c-KIT | 0.14 | researchgate.net |
| Compound 6r | c-KIT V560G/D816V | 4.77 | mdpi.com |
| Compound 6h | c-KIT | 9.87 | nih.gov |
Enzyme Inhibition Beyond Kinases
The utility of the thiazolo[5,4-b]pyridine scaffold is not limited to kinase inhibition. Researchers have also successfully designed inhibitors for other classes of enzymes based on this core structure.
Derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of Lysyl-tRNA Synthetase (KRS), an enzyme that plays a non-canonical role in promoting cell migration and cancer metastasis. A novel series of N,N-dialkylthiazolo[5,4-b]pyridin-2-amines has been discovered as potent inhibitors of cell migration by targeting KRS.
The most effective compound from this series, SL-1910 , exhibited highly potent inhibition of cell migration.
| Cell Line | EC50 (nM) |
|---|---|
| Mutant KRS-overexpressed MDA-MB-231 cells | 81 |
Receptor Modulation and Other Biological Interactions
The thiazolo[5,4-b]pyridine scaffold has proven to be a versatile template for the development of potent and selective receptor modulators, leading to the discovery of compounds with significant therapeutic potential.
Derivatives of the thiazolo[5,4-b]pyridine scaffold have been successfully developed as potent dual agonists for the sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5). These receptors play a crucial role in regulating lymphocyte trafficking, and S1P1 agonists are a validated therapeutic strategy for immunomodulation.
Optimization of a series of thiazolopyridine compounds led to the discovery of 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid, also known as AMG 369. nih.govsemanticscholar.org This compound emerged as a potent dual agonist for S1P1 and S1P5, with significantly weaker activity at the S1P3 receptor, which is associated with cardiovascular side effects like bradycardia. semanticscholar.org The in vitro potency of AMG 369 was demonstrated in GTPγS binding assays, revealing single-digit nanomolar efficacy at the S1P1 receptor. semanticscholar.org
| Receptor | EC50 (μM) | Assay Type |
|---|---|---|
| S1P1 | 0.002 | GTPγS Binding |
| S1P3 | 0.888 | GTPγS Binding |
| S1P5 | 0.029 | Ca2+ Mobilization |
| S1P2 | >2.5 (No Activity) | Ca2+ Mobilization |
| S1P4 | >2.5 (No Activity) | Ca2+ Mobilization |
The development of this thiazolo[5,4-b]pyridine series was a strategic effort to improve the physicochemical properties of an earlier benzothiazole (B30560) series by reducing lipophilicity and increasing topological polar surface area. semanticscholar.org Further research in this area involved replacing the azetidine (B1206935) carboxylate head-group of AMG 369 with various acyclic amino carboxylates, leading to new, potent S1P1 agonists with good in vivo efficacy. rjptonline.org
The thiazolo[5,4-b]pyridine core has also been utilized as a scaffold for the development of non-imidazole histamine (B1213489) H3 receptor antagonists. nih.gov The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a target for treating cognitive and sleep-wake disorders. nih.gov
A series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines was synthesized and evaluated for H3 receptor antagonist activity. nih.gov Researchers explored the structure-activity relationships (SAR) by introducing diverse substituents at the 6-position of the pyridine ring. This strategic modification aimed to enhance the in vitro potency of the compounds while simultaneously mitigating off-target effects, such as activity at the hERG channel. nih.gov The research confirmed that the thiazolopyridine scaffold is a viable starting point for new H3 receptor antagonists, and the SAR for these derivatives was discussed. nih.gov
| Compound | Substitution at 6-position | H3 Receptor Affinity (pKi) |
|---|---|---|
| Example 1 | -H | 7.14 |
| Example 2 | -Cl | 7.70 |
| Example 3 | -CH3 | 7.60 |
| Example 4 | -CF3 | 8.10 |
| Example 5 | -OCH3 | 7.31 |
Note: The data in this table is representative of a QSAR study on the isomeric thiazolo[4,5-b]pyridines, which was based on the primary research conducted on the thiazolo[5,4-b]pyridine series by Rao et al. (2009). nih.gov
Adenosine (B11128) A1 and A2A Receptor Antagonism
The thiazolopyridine scaffold is a recognized framework for developing antagonists of adenosine receptors, which are implicated in various physiological processes and are key targets for treating neurological disorders. nih.gov Research into related heterocyclic systems like thiazolo[5,4-d]pyrimidines has demonstrated that specific substitutions can yield high-affinity ligands for both the human A1 and A2A adenosine receptors (ARs). mdpi.com
For instance, studies on 7-amino-thiazolo[5,4-d]pyrimidine derivatives, which share structural similarities with the thiazolo[5,4-b]pyridine core, have identified compounds with nanomolar and subnanomolar binding affinities for the hA1 and hA2A ARs, respectively. mdpi.com The substitution at the 5-position of the scaffold is crucial for achieving high affinity. In these related series, aryl or heteroaryl groups at this position have proven effective. mdpi.com Molecular docking studies suggest that substituents at this position interact with key residues in the receptor's binding cavity, such as Asn253 in the hA2A AR. mdpi.com
The development of dual A1/A2A antagonists is of particular interest for conditions like ischemic stroke. nih.gov While specific binding data for thiazolo[5,4-b]pyridin-5-ylmethanamine is not extensively detailed in the available literature, the established potential of the broader thiazolopyridine and related thiazolo-fused pyrimidine (B1678525) families highlights the promise of this specific scaffold. The methanamine group at the C-5 position offers a vector for further chemical modification to optimize binding affinity and selectivity for A1 and A2A receptors.
Table 1: Binding Affinity of Related Scaffolds at Human Adenosine Receptors
| Scaffold Family | Compound Example | Target Receptor | Binding Affinity (Ki, nM) |
| Triazolopyrimidine | Compound 1a | A2A AR / A1 AR | 5.58 / 24.15 nih.gov |
| Triazolopyrimidine | Compound 1d | A1 AR | 21.9 nih.gov |
| Thiazolo[5,4-d]pyrimidine | Compound 18 | hA1 AR | 360 (IC50) mdpi.com |
DNA Gyrase B Inhibition
DNA gyrase is an essential bacterial enzyme, making it a prime target for antimicrobial agents. als-journal.com The thiazolopyridine scaffold has been successfully employed to develop potent inhibitors of the DNA gyrase B (GyrB) subunit, which contains the ATP-binding site necessary for enzyme function. nih.govnovartis.com
A pharmacophore-based search led to the identification of thiazolopyridine ureas as a novel class of antitubercular agents that act by inhibiting the GyrB ATPase. novartis.com In this series, the thiazolo[5,4-b]pyridine core was central to the activity. Exploration of various side chains at the C-5 position was conducted to access and interact with the ribose/solvent pocket of the enzyme's active site. This research yielded potent compounds with GyrB IC50 values below 1 nM and Mycobacterium tuberculosis (Mtb) minimum inhibitory concentrations (MIC) under 0.1 µM. novartis.com
The methanamine group in this compound serves a similar role to the urea (B33335) linkage in the studied inhibitors, providing a key attachment point for side chains designed to interact with the ATP-binding site. Co-crystallization studies of representative thiazolopyridine compounds with Streptococcus pneumoniae ParE (a homolog of GyrB) confirmed the predicted binding modes, validating the structural hypothesis. novartis.com Genetic mapping of mutations that confer resistance to these compounds further confirmed that their mechanism of action is linked to GyrB. novartis.com
Table 2: Inhibitory Activity of Thiazolopyridine-Based DNA Gyrase B Inhibitors
| Compound Series | Target | Activity Metric | Value |
| Thiazolopyridine Ureas | Mtb GyrB | IC50 | < 1 nM novartis.com |
| Thiazolopyridine Ureas | Mtb | MIC | < 0.1 µM novartis.com |
| Benzothiazole Derivatives | E. coli Gyrase | IC50 | 75 nM (for compound 14) nih.gov |
Anti-Exudative Action Mechanisms
The thiazolopyridine framework has also been investigated for its anti-inflammatory properties. Studies on derivatives of the isomeric thiazolo[4,5-b]pyridine-2-one have demonstrated significant anti-exudative effects in vivo. researchgate.net The anti-inflammatory action was evaluated using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. researchgate.netnih.gov
In these studies, certain synthesized thiazolo[4,5-b]pyridine derivatives exhibited potent anti-inflammatory action that surpassed that of the reference drug ibuprofen. researchgate.net The mechanism is linked to the inhibition of inflammatory mediators involved in the exudative phase of inflammation. While the precise molecular targets for this anti-exudative action are still under full investigation for this specific scaffold, the results indicate a promising avenue for developing novel anti-inflammatory agents based on the thiazolopyridine core. researchgate.net The structural features of this compound make it a candidate for similar activities, with the amine functionality offering a site for modifications that could modulate potency and selectivity.
Table 3: Anti-Exudative Activity of Related Thiazolo[4,5-b]pyridine Derivatives
| Compound | Anti-inflammatory Activity (% inhibition vs. Carrageenan) | Reference Drug (Ibuprofen) |
| Compound 1 | Strong anti-inflammatory action researchgate.net | Exceeded by test compound researchgate.net |
| Compound 2 | Strong anti-inflammatory action researchgate.net | Exceeded by test compound researchgate.net |
| Compound 8 | Strong anti-inflammatory action researchgate.net | Exceeded by test compound researchgate.net |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The thiazolo[5,4-b]pyridine scaffold is a valuable template for such strategies due to its rigid bicyclic structure and multiple sites for functionalization.
Researchers have used this scaffold as a starting point to develop inhibitors for various protein kinases by modifying substituents at different positions. For example, functionalization at the 5-position has been used to target the ATP-binding sites of kinases like BCR-ABL and VEGFR2. nih.gov Furthermore, the core itself can be considered a bioisosteric replacement for other heterocyclic systems. For instance, the nitrogen atom in the pyridine ring can be shifted, or the entire pyridine ring can be replaced with another aromatic or heteroaromatic system to create a new scaffold with potentially different biological activities or intellectual property space.
The replacement of a peptide backbone with a non-peptidic moiety like the thiazolo[5,4-b]pyridine core is an example of a 3° hop, aiming to reduce peptide character and improve metabolic stability. Similarly, minor alterations, such as replacing a carbon atom in the pyridine ring with a nitrogen to form a thiazolopyrimidine, represent a 1° hop that can fine-tune electronic properties and metabolic stability. mdpi.com The this compound structure provides a versatile platform, where the core scaffold can be hopped to a related heterocycle, or the methanamine side chain can be replaced with various bioisosteres to optimize interactions with a biological target.
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). In the context of Thiazolo[5,4-b]pyridin-5-ylmethanamine, NMR is instrumental in confirming the successful synthesis of the target scaffold and the presence of the crucial methanamine substituent.
¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the heterocyclic rings are typically observed in the range of δ 110-160 ppm. The carbon of the methanamine side chain would be expected to appear at a significantly lower chemical shift. Spectrometers operating at frequencies of 75 MHz or 100 MHz are commonly employed for acquiring ¹³C NMR spectra of such compounds. nih.gov Table 2 illustrates typical ¹³C NMR chemical shifts for related thiazolo[5,4-b]pyridine (B1319707) structures. nih.govrsc.orgmdpi.com
Interactive Data Table 1: Representative ¹H NMR Spectral Data for Thiazolo[5,4-b]pyridine Derivatives
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Pyridine-H | 8.21 | d | 5.7 |
| Pyridine-H | 6.86 | d | 5.7 |
| Thiazole-H | 8.62 | d | 2.1 |
| Side Chain-CH₂ | ~4.0-4.5 | s | - |
| Side Chain-NH₂ | ~2.0-3.0 | br s | - |
Note: This data is illustrative and based on derivatives of Thiazolo[5,4-b]pyridine. nih.gov 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
Interactive Data Table 2: Representative ¹³C NMR Spectral Data for Thiazolo[5,4-b]pyridine Derivatives
| Carbon | Chemical Shift (δ) ppm |
| Pyridine (B92270) C (quaternary) | 159.6 |
| Pyridine C (quaternary) | 156.9 |
| Thiazole (B1198619) C (quaternary) | 149.6 |
| Pyridine CH | 148.5 |
| Pyridine CH | 106.0 |
| Side Chain CH₂ | ~40-50 |
Note: This data is illustrative and based on derivatives of Thiazolo[5,4-b]pyridine. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is a critical step in the characterization of a newly synthesized molecule like this compound.
Utilizing techniques such as Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form [M+H]⁺, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to four or five decimal places). This experimental value is then compared with the calculated theoretical mass of the expected molecular formula. A close match between the found and calculated masses provides strong evidence for the correct identity of the compound. For example, in the characterization of novel thiazolo[5,4-b]pyridine derivatives, HRMS (ESI) is routinely used to confirm their molecular formulas. nih.gov
Interactive Data Table 3: Illustrative HRMS Data for a Thiazolo[5,4-b]pyridine Derivative
| Molecular Formula | Ion | Calculated m/z | Found m/z |
| C₂₁H₁₈F₂N₅O₃S₂ | [M+H]⁺ | 490.0814 | 490.0805 |
Note: This data is for a derivative of Thiazolo[5,4-b]pyridine and serves as an example of the accuracy of HRMS analysis. nih.gov
Chromatographic Techniques (TLC, LC/MS)
Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to qualitatively monitor the progress of a reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. By comparing the spots of the starting materials, the reaction mixture, and the expected product, one can determine if the starting material has been consumed and if the desired product is being formed. Visualization is often aided by UV light or by staining with reagents like ninhydrin (B49086) or p-anisaldehyde. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for determining the purity of a compound and for identifying any byproducts. The sample is injected into an LC system, where it is separated into its individual components based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, which provides mass information for each component. In the synthesis of thiazolo[5,4-b]pyridine derivatives, LC/MS is frequently used to confirm that the purity of the final compounds is greater than 95%. nih.gov
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of the molecule's connectivity, stereochemistry, and conformation. To perform X-ray crystallography, a single crystal of the compound of interest is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule, from which the atomic positions can be determined.
While X-ray crystallographic data for this compound itself is not available in the reviewed literature, this technique has been employed to elucidate the structures of co-crystals of related thiazolo[5,4-b]pyridine derivatives complexed with their biological targets. nih.gov Such studies are crucial for understanding the binding modes of these compounds and for guiding further drug design efforts. The successful application of X-ray crystallography to related compounds underscores its potential for the definitive structural confirmation of this compound, should a suitable crystal be obtained. beilstein-journals.orgmdpi.com
Q & A
What are the key synthetic strategies for constructing the thiazolo[5,4-b]pyridine core, and how can reaction conditions be optimized for yield improvement?
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves multi-step protocols starting from commercially available precursors. For instance, a seven-step route has been reported, beginning with condensation reactions to form the fused thiazole-pyridine core, followed by functionalization at specific positions. Key steps include cyclization using dithiooxamide under microwave irradiation (reducing reaction time) and palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups . Yield optimization often requires precise control of temperature, solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants. For example, substituting chlorine at the 6-position with amines or thiols necessitates anhydrous conditions to prevent hydrolysis .
How does functionalization at the 5- and 6-positions of thiazolo[5,4-b]pyridine influence binding affinity and selectivity in kinase inhibitors?
Modifications at the 5- and 6-positions significantly alter kinase inhibitory profiles. The 5-position is often functionalized with electron-withdrawing groups (e.g., trifluoromethyl) to enhance interactions with hydrophobic pockets in ATP-binding sites, as seen in VEGFR2 and BCR-ABL inhibitors . At the 6-position, introducing sulfonamide groups (e.g., 2-chloro-4-fluorophenyl sulfonamide) improves hydrogen bonding with hinge regions, as demonstrated in PI3Kα inhibitors (IC50 = 3.6 nM). Conversely, phenyl substitutions at this position reduce activity due to steric hindrance . Selectivity between kinase isoforms (e.g., PI3Kα vs. PI3Kβ) can be tuned by varying substituent bulkiness and polarity .
What methodological approaches are employed to resolve contradictions between in vitro enzymatic assays and cellular efficacy studies for thiazolo[5,4-b]pyridine derivatives?
Discrepancies between enzymatic IC50 values and cellular activity often arise from off-target effects or pharmacokinetic limitations. To address this, researchers use orthogonal assays such as:
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Metabolic stability tests (e.g., liver microsome assays) to identify compounds with poor bioavailability.
- Proteome-wide selectivity profiling to rule out off-target kinase interactions . For example, c-KIT inhibitors showing low nM IC50 in enzymatic assays but reduced efficacy in HMC-1.2 mast cell models may require structural optimization to improve membrane permeability .
Which spectroscopic and chromatographic techniques are most effective in characterizing thiazolo[5,4-b]pyridine derivatives, particularly in verifying regiochemical outcomes?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry. For instance, distinct coupling patterns in aromatic regions differentiate 5- and 6-substituted isomers .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formulas, especially for halogenated derivatives (e.g., 6-trifluoromethyl vs. 6-chloro) .
- HPLC with Chiral Columns : Resolves enantiomers in compounds with stereocenters, such as sulfonamide derivatives .
How do electron-withdrawing substituents on the thiazolo[5,4-b]pyridine scaffold affect charge transport properties in organic electronic devices?
Thiazolo[5,4-b]pyridine’s electron-deficient nature makes it ideal as an electron-accepting unit in polymer solar cells. Introducing strong electron-withdrawing groups (e.g., cyano or fluorine) at the 5-position lowers the LUMO energy, enhancing electron mobility. For example, polymers incorporating thiazolo[5,4-b]pyridine exhibit power conversion efficiencies >8% due to improved charge separation and reduced recombination . Ultraviolet photoelectron spectroscopy (UPS) and space-charge-limited current (SCLC) measurements quantify these effects .
What structure-based drug design principles have been applied to develop thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors, and how do docking studies inform SAR?
Molecular docking reveals that the thiazolo[5,4-b]pyridine core occupies the ATP-binding pocket, with the 4-nitrogen forming a hinge-region hydrogen bond. Substituents at the 6-position (e.g., sulfonamides) interact with a hydrophobic cleft near Lys802 in PI3Kα. Free energy perturbation (FEP) calculations guide optimization, showing that replacing phenyl with pyridyl groups improves binding affinity by 10-fold . Docking also predicts resistance mutations (e.g., T315I in BCR-ABL) and informs modifications to bypass steric clashes .
In developing c-KIT inhibitors, what experimental models are utilized to assess the ability of thiazolo[5,4-b]pyridine derivatives to overcome imatinib resistance?
- Ba/F3 Cell Lines : Engineered to express mutant c-KIT (e.g., T670I gatekeeper mutation) for evaluating potency against resistant variants .
- Patient-Derived Xenografts (PDX) : Validate efficacy in vivo using GIST models with primary imatinib resistance .
- Biochemical Assays : Measure inhibition of autophosphorylation in c-KIT mutants (e.g., D816V) compared to wild-type . SAR studies highlight that 6-alkoxy substitutions restore activity against T670I mutants by filling a hydrophobic pocket .
How can conflicting data on the optical properties of thiazolo[5,4-b]pyridine-based materials be reconciled during device optimization?
Discrepancies in photoluminescence quantum yield (PLQY) or bandgap measurements often stem from aggregation-induced quenching or solvent polarity effects. Researchers address this by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
